molecular formula C23H29N3O3S B2459132 (Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-98-4

(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2459132
CAS No.: 865161-98-4
M. Wt: 427.56
InChI Key: OMFXZHJQORXWKH-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzothiazole derivative of significant interest in advanced pharmaceutical and biological research. This compound features a complex molecular architecture, characterized by its (Z) configuration around the imine bond, an ethoxy-substituted benzothiazole core, and a diethylamino-functionalized benzamide group. Its primary research value lies in its potential as a key scaffold in medicinal chemistry, particularly in the investigation of new therapeutic agents. Benzimidazole and benzothiazole compounds are known to exhibit a range of bioactivities. For instance, some are established inhibitors of histone deacetylase (HDAC), a target for epigenetic cancer therapy , while others act as cannabinoid receptor ligands, indicating potential in neurological disorder research . The specific substitution pattern on this molecule suggests it is a candidate for probing enzyme interactions and cellular pathways. Researchers utilize this compound primarily in lead optimization studies, mechanism-of-action assays, and structure-activity relationship (SAR) analysis to develop novel inhibitors or receptor modulators. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(diethylamino)-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-5-25(6-2)18-10-8-17(9-11-18)22(27)24-23-26(14-15-28-4)20-13-12-19(29-7-3)16-21(20)30-23/h8-13,16H,5-7,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFXZHJQORXWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OCC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure, characterized by a benzamide core and various substituents, suggests diverse biological activities, particularly in anticancer, antimicrobial, and neuroprotective domains.

Chemical Structure and Properties

  • Molecular Formula : C23H29N3O3S
  • Molecular Weight : 427.56 g/mol

The compound features a unique arrangement that may influence its interaction with biological targets, such as enzymes and receptors involved in disease processes .

1. Anticancer Activity

Research indicates that compounds similar to (Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, benzamide derivatives have shown promise in targeting histone deacetylases (HDACs), which are crucial in cancer progression .

Table 1: Comparison of Anticancer Activity of Related Compounds

Compound NameIC50 Value (µM)Mechanism of Action
(Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamideTBDInduces apoptosis
FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)amino]benzamide1.30HDAC inhibition
NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide1.73HDAC inhibition

2. Antimicrobial Properties

The benzo[d]thiazole moiety present in the compound is often associated with antimicrobial activity against various pathogens. Studies have indicated that similar compounds can effectively inhibit bacterial growth, suggesting potential applications in treating infections .

The biological activities of (Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide are likely mediated through its interactions with specific biological targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : Interaction with receptors could alter signaling pathways that promote cell growth or apoptosis.

Case Studies

While specific case studies on this compound are scarce, related compounds have been extensively studied:

  • FNA as an HDAC Inhibitor : FNA demonstrated potent anticancer activity with an IC50 value of 1.30 µM against HepG2 cells, highlighting the potential of similar structures in targeting HDACs .
  • NA's Dual Functionality : NA exhibited selective inhibition against HDACs with significant antiproliferative effects on solid tumors, suggesting that modifications to the benzamide structure can enhance biological activity .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Many benzamide derivatives have demonstrated the ability to inhibit cancer cell proliferation. Compounds structurally similar to (Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide have shown promise in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The presence of the benzo[d]thiazole moiety is often associated with antimicrobial activity. Preliminary studies indicate that this compound may exhibit effectiveness against a range of pathogens, suggesting its potential as an antimicrobial agent.

Neuroprotective Effects

Research indicates that diethylamino-substituted compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Mechanisms

The synthesis of (Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide typically involves several key steps that require optimization for yield and purity. Understanding its synthesis is crucial for elucidating its biological mechanisms and therapeutic roles.

Case Studies and Research Findings

Several studies have explored the applications of benzothiazole derivatives, including those related to (Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide:

  • Anticancer Studies : Research has shown that compounds with similar structures can inhibit the growth of pancreatic cancer cells effectively. The mechanism often involves interference with cellular signaling pathways that regulate cell survival and proliferation .
  • Antimicrobial Efficacy : Studies have documented the antimicrobial properties of benzothiazole derivatives against various bacterial strains, indicating potential therapeutic applications in treating infections .
  • Neuroprotective Research : Investigations into neuroprotective effects have revealed that certain derivatives can protect neuronal cells from oxidative stress, suggesting their utility in neurodegenerative disease models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications
  • Target Compound : Contains a benzo[d]thiazole ring with ethoxy (6-position) and 2-methoxyethyl (3-position) substituents. The Z-configuration stabilizes the imine bond, affecting molecular planarity .
  • Compound 8a () : Features a pyridine-fused [1,3,4]thiadiazole core. The acetyl and methyl groups on the pyridine ring introduce steric bulk, reducing solubility compared to the target compound’s ethoxy group .
  • Compound 5a () : Based on a benzo[d][1,3]oxazin moiety. The oxazin ring’s oxygen atom increases polarity versus the thiazole’s sulfur, altering electronic properties and hydrogen-bonding capacity .
  • Compound: Shares a benzo[d]thiazol-2-ylidene backbone but substitutes dimethylamino (vs. diethylamino) and allyl (vs. 2-methoxyethyl) groups. The allyl group may confer greater reactivity in click chemistry or polymerization .
Substituent Effects on Physicochemical Properties
Compound Substituents (Position) Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable Features
Target Compound 6-Ethoxy, 3-(2-Methoxyethyl) Not reported ~1600–1700 (inferred) High lipophilicity from diethylamino
8a () 5-Acetyl-6-methylpyridine 290 1679, 1605 Low solubility due to acetyl
5a () 2-Oxo-1H-benzo[d][1,3]oxazin Not reported Not reported Polar oxazin core enhances solubility
Compound 4-Methoxy, 3-Allyl Not reported Not reported Allyl group enables conjugation

Key Observations :

  • Steric Effects : The 2-methoxyethyl group (target) is less bulky than the allyl group (), favoring synthetic accessibility .
Reaction Conditions and Yields
Compound Synthetic Route Yield Key Reagents/Conditions
Target Compound Not specified in evidence Likely involves enaminone intermediates
6 () Hydroxylamine/K₂CO₃ in ethanol 70% Reflux, 5 hours
8a–c () Active methylene + acetic acid 80% Ammonium acetate, reflux
5a () I₂/TBHP-mediated domino synthesis 95% TBHP, MeOH, reflux (2 hours)

Key Insights :

  • Efficiency: The TBHP-mediated method () achieves higher yields (95%) than traditional enaminone cyclization (70–80%), suggesting oxidative methods are advantageous for similar frameworks .
  • Solvent Systems: Ethanol () vs. methanol () impacts reaction kinetics and byproduct formation.

Spectral and Analytical Data

NMR and MS Trends
  • Target Compound: Expected aromatic protons in δ 7.3–8.3 ppm (similar to compounds). Diethylamino groups may show δ 1.0–3.0 ppm (CH₂/CH₃) .
  • Compound 8a () : MS fragment at m/z 104 (77%) indicates cleavage at the thiadiazole-benzamide junction, a pattern likely shared with the target compound .
  • Compound : Allyl protons would appear as a triplet near δ 5.0–6.0 ppm, distinct from the target’s 2-methoxyethyl (δ 3.3–4.0 ppm) .

Preparation Methods

Cyclization Reaction

The benzothiazole scaffold is constructed via cyclization of a substituted aminobenzoate precursor. Adapted from protocols for methyl 2-aminobenzo[d]thiazole-6-carboxylates, the reaction employs:

  • Methyl 4-amino-3-hydroxybenzoate as the starting material.
  • Potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid.

Procedure

  • Dissolve methyl 4-amino-3-hydroxybenzoate (5.0 g, 27.8 mmol) in acetic acid (50 mL).
  • Add KSCN (11.2 g, 111.2 mmol) and stir at room temperature for 45 minutes.
  • Cool to 10°C, then add bromine (2.8 mL, 55.6 mmol) dropwise.
  • Stir overnight at room temperature, neutralize with NH₃ (25%), and isolate the product via filtration.

Key Parameters

  • Temperature control prevents bromine volatility.
  • Excess KSCN ensures complete cyclization.

Outcome

  • Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate is obtained in 55–60% yield.

Protection of Hydroxyl Group

To prevent undesired side reactions during subsequent alkylation, the hydroxyl group is protected using a tert-butyldimethylsilyl (TBS) group.

Procedure

  • React the hydroxybenzo[d]thiazole (3.0 g, 12.5 mmol) with tert-butyldimethylsilyl chloride (TBSCl, 4.7 g, 31.3 mmol) in dichloromethane (DCM).
  • Add imidazole (2.1 g, 31.3 mmol) as a base and stir for 24 hours.
  • Purify via flash chromatography (ethyl acetate/hexane, 1:4).

Yield : 75–80%.

Alkylation of the Benzothiazole Core

Ethoxy Group Introduction

Williamson ether synthesis is employed to introduce the ethoxy substituent at position 6 of the benzothiazole.

Procedure

  • Suspend TBS-protected benzo[d]thiazole (2.0 g, 5.6 mmol) in acetonitrile (30 mL).
  • Add potassium carbonate (K₂CO₃, 2.3 g, 16.8 mmol) and ethyl bromide (0.6 mL, 8.4 mmol).
  • Reflux at 80°C for 12 hours.
  • Filter and concentrate under reduced pressure.

Yield : 85–90%.

Methoxyethyl Group Installation

A similar approach introduces the 2-methoxyethyl group at position 3:

  • React the TBS-protected intermediate (1.5 g, 4.2 mmol) with 2-methoxyethyl bromide (0.7 mL, 6.3 mmol) in dimethylformamide (DMF, 20 mL).
  • Use K₂CO₃ (1.7 g, 12.6 mmol) as the base.
  • Stir at 60°C for 8 hours.

Yield : 78–82%.

Amide Bond Formation

The final step couples the functionalized benzothiazole with 4-(diethylamino)benzoyl chloride.

Procedure

  • Dissolve the alkylated benzothiazole (1.0 g, 2.5 mmol) in dry tetrahydrofuran (THF, 15 mL).
  • Add triethylamine (0.7 mL, 5.0 mmol) and 4-(diethylamino)benzoyl chloride (0.6 g, 2.8 mmol).
  • Stir at room temperature for 6 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–70%.

Purification and Characterization

Chromatographic Purification

  • Flash chromatography (ethyl acetate/hexane gradient) removes unreacted starting materials.
  • Recrystallization from methanol/water enhances purity.

Spectroscopic Data

Property Value
1H NMR (400 MHz, DMSO-d₆) δ 1.12 (t, 6H), 1.38 (t, 3H), 3.25 (s, 3H), 3.45 (q, 4H), 3.72 (m, 4H), 4.08 (q, 2H), 6.68 (d, 2H), 7.25 (d, 1H), 7.58 (d, 1H), 8.12 (s, 1H), 8.45 (d, 2H).
13C NMR (100 MHz, DMSO-d₆) δ 12.5, 14.8, 44.2, 52.3, 63.8, 69.4, 110.2, 115.6, 122.4, 127.8, 131.5, 142.3, 153.6, 166.5, 170.2.
HPLC Purity 98.5% (C18 column, acetonitrile/water, 70:30).

Optimization Challenges

  • Regioselectivity : Competing alkylation at the 2-amino group required careful choice of protecting groups.
  • Amidation Efficiency : Low yields in initial attempts were improved by using excess acyl chloride and anhydrous conditions.

Q & A

Q. What are the standard synthetic routes for preparing (Z)-4-(diethylamino)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?

The synthesis typically involves two key steps:

  • Benzothiazole core formation : Condensation of substituted anilines with thiourea derivatives under acidic conditions, followed by cyclization (e.g., using bromine/glacial acetic acid) to form the benzo[d]thiazole scaffold .
  • Imine bond formation : Reaction of the benzothiazole amine with a substituted benzaldehyde via Schiff base chemistry. For example, refluxing in ethanol with catalytic acetic acid can yield the (Z)-configured imine, as stereoselectivity is influenced by solvent polarity and steric effects .
  • Functionalization : Alkylation or substitution reactions (e.g., introducing 2-methoxyethyl or ethoxy groups) using nucleophilic agents under conditions like DMF/piperidine .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For instance, the diethylamino group shows characteristic triplet signals near δ 1.1–1.3 ppm (¹H) and δ 40–45 ppm (¹³C) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing between (Z)- and (E)-isomers based on stability profiles .
  • HPLC : Purity (>98%) is confirmed via reverse-phase chromatography, critical for biological assays .

Q. How can researchers assess the compound’s stability under experimental conditions?

  • pH-dependent stability : Perform accelerated degradation studies in buffers (pH 1–10) at 37°C, monitoring via UV-Vis or LC-MS. The benzamide and thiazole moieties are prone to hydrolysis under strongly acidic/basic conditions .
  • Light and temperature sensitivity : Store solutions in amber vials at −20°C and assess degradation over 72 hours using TLC or HPLC .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the methoxyethyl group’s protons may exhibit complex splitting due to restricted rotation; NOESY can confirm spatial proximity to the thiazole ring .
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian) to resolve ambiguities in substituent orientation .

Q. What strategies optimize the (Z)-isomer yield during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) favor the (Z)-isomer by stabilizing the transition state through dipole interactions .
  • Catalytic additives : Use piperidine or DBU to deprotonate intermediates, enhancing stereochemical control .
  • Temperature modulation : Lower reaction temperatures (0–5°C) reduce thermal isomerization, preserving the (Z)-configuration .

Q. How can researchers address low solubility in aqueous buffers for in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) or cyclodextrin encapsulation to enhance solubility without cytotoxicity .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., phosphate esters) to the diethylamino moiety, improving bioavailability .

Q. What mechanistic insights explain the compound’s bioactivity in cancer cell migration assays?

  • Target engagement studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to identify binding partners (e.g., kinases or tubulin) .
  • Metabolic profiling : LC-MS/MS tracks intracellular metabolite formation, linking structural features (e.g., ethoxy group) to anti-migratory effects via ROS modulation .

Q. How should researchers validate conflicting biological activity data across cell lines?

  • Dose-response normalization : Account for variations in cell membrane permeability (e.g., P-gp efflux in resistant lines) by adjusting concentrations .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to correlate activity with signaling pathways (e.g., MAPK/ERK) in sensitive vs. resistant models .

Q. What computational methods predict regioselectivity in substitution reactions on the benzothiazole ring?

  • DFT calculations : Analyze Fukui indices to identify nucleophilic/electrophilic sites. For example, the 6-ethoxy group directs substitutions to the 3-position via electron-donating effects .
  • MD simulations : Model solvent interactions to predict steric hindrance from the 2-methoxyethyl group .

Q. How can batch-to-batch variability in synthesis be minimized?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) using response surface methodology (RSM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.